[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol
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Overview
Description
[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol is a chemical compound with the molecular formula C12H19N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a piperazine ring, and a phenylmethanol moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. It has shown promise in preclinical studies for its ability to interact with specific biological targets, making it a candidate for further drug development .
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for therapeutic applications .
Industry
Industrially, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A selective inhibitor of BCR-ABL tyrosine kinase, used in chronic myeloid leukemia.
Uniqueness
What sets [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol apart from these similar compounds is its unique structure, which allows for specific interactions with different molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[5-amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-20-9-11-21(12-10-20)17-8-7-15(19)13-16(17)18(22)14-5-3-2-4-6-14/h2-8,13,18,22H,9-12,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKYUVOPVKYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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